molecular formula C12H22N2O3 B1376893 tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate CAS No. 1251009-06-9

tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate

Cat. No. B1376893
CAS RN: 1251009-06-9
M. Wt: 242.31 g/mol
InChI Key: FHFUKPWBTBBQNW-UWVGGRQHSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves specific chemical reactions. One notable method is the reaction of tert-butyl alcohol with hydrogen chloride to form tert-butyl chloride. Additionally, o-chlorination of tert-butyl alcohol with hypochlorous acid yields tert-butyl hypochlorite .


Molecular Structure Analysis

The molecular formula of tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate is C11H16O2 , with a molecular weight of approximately 180.25 g/mol. It exists as a solid, and its melting point ranges from 59.0°C to 65.0°C. The compound is a white to pale yellow powder or crystalline substance .


Physical And Chemical Properties Analysis

  • Storage Conditions : Store in an inert gas atmosphere and avoid exposure to air

Safety and Hazards

  • Seek medical attention for prolonged eye irritation (P337 + P313)

properties

IUPAC Name

tert-butyl (4aS,8aS)-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-10-9(8-14)13-5-7-16-10/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFUKPWBTBBQNW-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@H](C1)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401111852
Record name 2H-Pyrido[4,3-b]-1,4-oxazine-6(5H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester, (4aR,8aR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate

CAS RN

1251009-06-9
Record name 2H-Pyrido[4,3-b]-1,4-oxazine-6(5H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester, (4aR,8aR)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251009-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrido[4,3-b]-1,4-oxazine-6(5H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester, (4aR,8aR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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